molecular formula C8H3Cl3 B2471385 1,2,5-Trichloro-3-ethynylbenzene CAS No. 1057669-99-4

1,2,5-Trichloro-3-ethynylbenzene

Cat. No.: B2471385
CAS No.: 1057669-99-4
M. Wt: 205.46
InChI Key: KDFZHNVKJLMQTJ-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-ethynylbenzene (molecular formula: C₈H₃Cl₃) is a halogenated aromatic compound featuring three chlorine atoms at the 1, 2, and 5 positions of the benzene ring and an ethynyl group (-C≡CH) at position 2.

Properties

IUPAC Name

1,2,5-trichloro-3-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFZHNVKJLMQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trichloro-3-ethynylbenzene typically involves the chlorination of ethynylbenzene derivatives. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trichloro-3-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.

    Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

1,2,5-Trichloro-3-ethynylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,5-Trichloro-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 1,2,5-Trichloro-3-ethynylbenzene with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Features References
This compound Not provided C₈H₃Cl₃ Cl at 1,2,5; ethynyl at 3 High reactivity due to ethynyl group Inferred
1,2,4-Trichloro-5-ethynylbenzene 6546-87-8 C₈H₃Cl₃ Cl at 1,2,4; ethynyl at 5 Asymmetric substitution; agrochemical intermediate
1,2,5-Trichloro-3-methylbenzene 56961-86-5 C₇H₅Cl₃ Cl at 1,2,5; methyl at 3 Lower polarity than ethynyl analogs
1,3,5-Trichlorobenzene 108-70-3 C₆H₃Cl₃ Cl at 1,3,5; no additional substituent Symmetric structure; solvent uses
1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene 2227-13-6 C₁₂H₇Cl₄S Cl at 1,2,4; thioether at 5 Pesticide (tetrasul)

Physicochemical Properties

  • Polarity and Solubility: The ethynyl group in this compound increases electron-withdrawing effects compared to methyl or thioether substituents, likely reducing solubility in nonpolar solvents. In contrast, 1,3,5-Trichlorobenzene’s symmetry enhances crystallinity and stability .
  • Boiling Points : Chlorine substitution patterns influence boiling points. For example, 1,3,5-Trichlorobenzene (CAS 108-70-3) has a boiling point of 208°C, while asymmetric isomers like 1,2,4-Trichlorobenzene boil at 213°C . Ethynyl-containing derivatives may exhibit higher volatility due to reduced molecular symmetry.

Toxicity and Environmental Impact

  • Ethynyl-substituted analogs may exhibit higher bioaccumulation risks due to increased lipophilicity.
  • Regulatory Status : Trimethylbenzene isomers (e.g., 1,3,5-Trimethylbenzene) are regulated by the EPA for air quality impacts, highlighting the need for similar assessments for trichloro-ethynyl derivatives .

Biological Activity

1,2,5-Trichloro-3-ethynylbenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three chlorine atoms attached to a benzene ring along with an ethynyl group. The presence of the chlorine substituents significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The chlorine atoms can act as leaving groups, facilitating electrophilic substitution reactions that may alter biomolecular structures.
  • Nucleophilic Addition : The ethynyl group can participate in nucleophilic addition reactions with various biological nucleophiles.
  • Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are known to generate ROS, which can lead to oxidative stress in cells.

Biological Activity and Toxicity Studies

Research into the biological activity of this compound has primarily focused on its toxicity and potential effects on human health and the environment. Here are some key findings:

Toxicological Data

StudyOrganismFindings
Mammalian CellsInduces cytotoxicity at high concentrations; alters cell viability.
Aquatic OrganismsExhibits harmful effects on fish species; affects reproductive health.
Bacterial StrainsInhibits growth in certain bacterial strains; potential antimicrobial properties.

Case Studies

  • Cytotoxicity in Mammalian Cells :
    A study investigated the cytotoxic effects of this compound on human liver cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential hepatotoxicity.
  • Environmental Impact :
    Research conducted on aquatic ecosystems revealed that exposure to this compound led to significant mortality rates in fish populations. The study emphasized the need for monitoring chlorinated compounds in water bodies due to their persistent nature and bioaccumulation potential.
  • Antimicrobial Activity :
    Preliminary studies showed that this compound exhibited inhibitory effects against specific bacterial strains such as E. coli and S. aureus, indicating possible applications in developing antimicrobial agents.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar chlorinated compounds:

CompoundStructureBiological Activity
1,2,3-Trichloro-5-ethynylbenzeneSimilar chlorination patternSimilar cytotoxic effects observed
1,3-DichlorobenzeneFewer chlorine substituentsLower toxicity compared to trichlorinated variants
1-Chloro-4-nitrobenzeneDifferent functional groupsMore pronounced antibacterial activity

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